N-(3-phenylpropyl)aniline
Description
Contextualization within Amine Chemistry and Synthetic Building Blocks
N-(3-phenylpropyl)aniline, with the chemical formula C15H17N, is classified as a secondary aromatic amine. biosynth.com Its structure consists of a nitrogen atom bonded to a phenyl group (making it an aniline (B41778) derivative) and a 3-phenylpropyl group. This combination of a nucleophilic nitrogen center, a reactive aniline ring, and a non-polar hydrocarbon chain gives the molecule a distinct chemical character.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1738-99-4 |
| Molecular Formula | C15H17N |
| Molecular Weight | 211.31 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | TZHYFNJRLMHJCM-UHFFFAOYSA-N sigmaaldrich.com |
Significance in Contemporary Organic Synthesis Methodologies
The significance of this compound is highlighted by its application in advanced synthetic methods. It serves as a key substrate in catalytic N-alkylation reactions, a fundamental process in organic synthesis for forming carbon-nitrogen bonds. For instance, research has demonstrated its synthesis through the ruthenium-catalyzed N-alkylation of aniline with 3-phenyl-1-propanol (B195566). rsc.org This method represents a greener approach to amine synthesis by using alcohols as alkylating agents, with water being the only byproduct.
Another important area is in the development of new catalytic systems. The structure of this compound and its derivatives can be used to create ligands for transition metal catalysts. evitachem.com Furthermore, its derivatives are employed in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. For example, derivatives of aniline are crucial in copper-catalyzed three-component radical reactions to synthesize chiral allylic amines, which are important structures in pharmaceuticals. nih.gov
Overview of Research Trajectories and Potential Applications
Current research involving this compound and related structures is exploring several promising avenues. One major focus is its use as a precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For instance, N-(3-arylprop-2-yn-1-yl)anilines, which are structurally related, are used to create complex spirocyclic and quinoline-based molecules through radical and metal-catalyzed cyclization reactions.
The broader class of anilines is also heavily researched in materials science for the production of dyes, pigments, and polymers. evitachem.com The oxidative carbonylation of aniline, for example, is a key process for producing isocyanates and ureas, which are monomers for polyurethane production. mdpi.com While direct applications for this compound in this area are still emerging, its structural motifs are relevant. Additionally, the phenylpropylamine backbone is a recognized feature in medicinal chemistry, with related compounds being investigated for various biological activities. nih.govnih.gov This suggests a potential trajectory for this compound as a scaffold in future drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYFNJRLMHJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471344 | |
| Record name | Benzenepropanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-99-4 | |
| Record name | Benzenepropanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Phenylpropyl Aniline and Its Analogues
Direct Reductive Amination Strategies
Direct reductive amination combines the formation of an imine from an amine and a carbonyl compound with its subsequent reduction in a single pot. This approach avoids the isolation of intermediate imines, offering a more streamlined and efficient process.
A highly efficient approach for the synthesis of N-alkylated anilines involves the one-pot reductive N-alkylation of nitroarenes or anilines with aldehydes. One such protocol utilizes a Palladium on carbon (Pd/C) catalyst in an aqueous 2-propanol solvent, with ammonium (B1175870) formate (B1220265) serving as an in situ hydrogen donor. nih.gov This method is noted for its smooth and selective progression at room temperature, providing excellent yields and presenting an economically viable and environmentally benign alternative to traditional reductive amination techniques. nih.gov This strategy can be applied to synthesize N-(3-phenylpropyl)aniline by reacting either nitrobenzene (B124822) or aniline (B41778) with 3-phenylpropanal.
Another versatile method involves the tandem reduction of nitrobenzenes followed by reductive amination using decaborane (B607025) (B10H14) and a 10% Pd/C catalyst. organic-chemistry.org This one-pot synthesis allows for the direct conversion of nitrobenzenes to N-alkylaminobenzenes, demonstrating broad applicability. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent/System | Key Features | Ref |
| Aniline or Nitrobenzene Derivatives | Various Aldehydes | Pd/C | Ammonium Formate / aq. 2-propanol | Room temperature; high selectivity; environmentally benign | nih.gov |
| Nitrobenzenes | Aldehydes | 10% Pd/C | Decaborane (B10H14) | One-pot synthesis from nitro compounds | organic-chemistry.org |
This table presents generalized findings for the synthesis of N-alkylaminobenzenes, applicable to this compound.
Electrochemical methods offer a green alternative for reductive amination, avoiding the need for chemical reducing agents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). researchgate.netnih.gov In this process, electrons from an electrode and protons from the electrolyte facilitate the reduction of the imine intermediate, which is formed from an aldehyde and an amine. researchgate.net These reactions are often conducted in environmentally friendly aqueous systems. researchgate.net
A reported protocol for the direct electrochemical reductive amination between aldehydes and amines utilizes a simple undivided cell with specific electrodes. rsc.org This method has been successfully applied to synthesize a range of secondary amines, including N-(2-phenylpropyl)aniline, which was obtained in an 82% yield. rsc.org The process demonstrates good functional group tolerance and represents an efficient pathway for C-N bond formation. researchgate.netrsc.org
| Reactants | Product | Yield | Electrochemical System | Key Features | Ref |
| 2-Phenylpropanal, Aniline | N-(2-Phenylpropyl)aniline | 82% | Undivided cell, electrodes, H/D-donor solvent | Avoids chemical reducing agents; environmentally benign aqueous system | researchgate.netrsc.org |
This table is based on the synthesis of an analogue, N-(2-phenylpropyl)aniline, via an electrochemical protocol.
Catalytic Reductive N-Alkylation of Nitrobenzenes and Amines
Carbon-Nitrogen Bond Formation Reactions
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. researchgate.net Transition metal-catalyzed coupling reactions have become powerful tools for creating these bonds, offering high efficiency and selectivity under relatively mild conditions. researchgate.net
Catalytic systems based on transition metals like iron and ruthenium facilitate the N-alkylation of amines with alcohols through a "hydrogen borrowing" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by the reduction of the imine back to the alkylated amine. acs.org
Iron, being an abundant and non-toxic metal, is an attractive catalyst. (Cyclopentadienone)iron tricarbonyl complexes have been shown to be effective catalysts for the C-N bond formation between amines and alcohols. acs.org In a specific application, this compound was synthesized from 3-phenyl-1-propanol (B195566) and aniline using tricarbonyl(1,3-di(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron as the catalyst. acs.org The reaction proceeds via a hydrogen borrowing strategy, where water is the only byproduct, highlighting the atom-economical nature of this method. acs.org
| Alcohol | Amine | Iron Catalyst | Additive | Product | Ref |
| 3-Phenyl-1-propanol | Aniline | Tricarbonyl(1,3-di(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron | Trimethylamine N-oxide | This compound | acs.org |
This table details the specific synthesis of this compound using an iron complex.
Ruthenium complexes are highly efficient catalysts for the N-alkylation of amines. A specific Ruthenium(II)-based catalyst has been used to synthesize this compound, affording the product in an 83% yield. rsc.org These reactions typically involve the coupling of an amine with an alcohol or a diol. semanticscholar.orguu.nl
The catalytic system often employs a ruthenium precursor, such as [Ru(acac)3], in combination with a ligand like Triphos and a cocatalyst. csic.es This approach has proven successful for the alkylation of a broad range of aromatic and aliphatic amines with various carboxylic acids in the presence of molecular hydrogen, yielding secondary or tertiary amines with good to excellent results. csic.es Furthermore, ruthenium catalysts have been used for the deaminative coupling of primary amines to form secondary amines, showcasing their versatility. nih.gov
| Reactants | Catalyst System | Product | Yield | Ref |
| Aniline, 3-Phenyl-1-propanol (assumed) | Ruthenium(II) complex | This compound | 83% | rsc.org |
| Aniline, 1,5-Pentanediol | RuCl2(NN'N)(PPh3) | N-Phenylpiperidine | 85% | uu.nl |
| Aniline, Acetic Acid | [Ru(acac)3] / Triphos / HNTf2 | N-Ethylaniline / N,N-Diethylaniline | 78% (combined) | csic.es |
This table highlights the efficiency of Ruthenium catalysts in N-alkylation reactions, including the specific synthesis of this compound and related transformations.
Transition Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions are powerful tools for the formation of arylamines. nih.gov These methods have been extensively developed for the N-arylation of primary alkylamines. nih.gov The synthesis of this compound can be envisioned through the coupling of aniline with a (3-halopropyl)benzene derivative. The efficiency of these reactions is often dependent on the choice of ligand and precatalyst, which are crucial for achieving high yields and selectivity. nih.govacs.org
The continual development of ligands and precatalysts has led to more general and reliable protocols for these transformations. nih.gov For instance, bulky phosphine (B1218219) ligands are known to facilitate both the oxidative addition and reductive elimination steps in the catalytic cycle. acs.org The choice of a specific palladium catalyst system can be tailored to the electronic properties of the substrates involved. cmu.edu
A notable application of this methodology is the direct synthesis of benzylic amines through a palladium-catalyzed carbonylative aminohomologation of aryl halides. d-nb.info This tandem reaction involves formylation, imine formation, and subsequent reduction, and is compatible with a wide range of functional groups. d-nb.info
| Reactants | Catalyst System | Key Features |
| Aniline and (3-halopropyl)benzene | Palladium complexes with phosphine ligands | Versatile, high-yielding, ligand-dependent selectivity. |
| Aryl halides and primary amines | Pd(OAc)2/(rac)-BINAP | Sequential arylation to form alkyldiarylamines. cmu.edu |
| Aryl iodides and aniline | Palladium catalyst with a ligand | Carbonylative aminohomologation for benzylic amine synthesis. d-nb.info |
Nucleophilic Substitution Approaches for Aniline Derivatives
Nucleophilic substitution presents a classical and direct pathway to N-alkylated anilines. The reaction of aniline with a 3-phenylpropyl halide, such as the bromide or chloride, can yield this compound. However, this approach can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. libretexts.org
To circumvent this, methods like the Gabriel synthesis offer a more controlled approach. libretexts.org This involves the use of a phthalimide (B116566) anion as a nucleophile, which, after alkylation, can be hydrolyzed to release the primary amine. libretexts.org While not a direct route to this compound, it highlights a strategy to control alkylation.
Nucleophilic aromatic substitution (SNAr) is another relevant method, particularly for aryl halides activated by strong electron-withdrawing groups. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com While not directly applicable to the synthesis of this compound from simple benzene (B151609) derivatives, it is a fundamental process in the synthesis of more complex aniline derivatives. chemistrysteps.com
Multi-Component Reactions (MCRs) and Cascade Protocols
Multi-component reactions and cascade protocols offer efficient and atom-economical routes to complex molecules from simple starting materials in a single operation.
One-Pot Cascade Diarylation of Amines
Recent advancements have led to the development of one-pot cascade protocols for the diarylation of amines. nih.govchemrxiv.orgresearchgate.netchemrxiv.org These methods often utilize hypervalent iodine reagents to facilitate the introduction of two different aryl groups onto an amine in a single step. This strategy is particularly useful for synthesizing highly functionalized diarylamines and triarylamines. While not a direct synthesis of this compound, these protocols demonstrate the power of cascade reactions in amine functionalization. The reaction proceeds through the in situ formation of a diarylammonium intermediate, which can then undergo further transformations. chemrxiv.orgchemrxiv.org
Mannich-type Reactions with Aniline Derivatives
Mannich-type reactions are classic three-component reactions that form a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound. researchgate.net Catalytic and enantioselective versions of this reaction have been developed, utilizing various catalysts to achieve high yields and stereoselectivity. nih.govorganic-chemistry.org For instance, a three-component Mannich-type reaction of alkenyl trichloroacetates, ethyl glyoxalate, and aniline derivatives has been achieved using a chiral tin dibromide catalyst. nih.gov Similarly, dinuclear zinc catalysts have been employed for highly asymmetric Mannich-type reactions to generate syn-1,2-amino alcohols. organic-chemistry.org These reactions showcase the ability to form new C-C and C-N bonds in a single step, and could be adapted for the synthesis of precursors to this compound.
| Reaction Type | Key Features | Catalyst Examples |
| One-Pot Cascade Diarylation | Efficient, atom-economical, single-step diarylation of amines. nih.govresearchgate.net | Hypervalent iodine reagents. |
| Mannich-type Reaction | Three-component reaction forming β-amino carbonyl compounds. researchgate.net | Chiral tin dibromide, nih.gov dinuclear zinc complexes. organic-chemistry.org |
Derivatization from Aniline Precursors
The direct functionalization of aniline and its derivatives provides another important avenue for the synthesis of this compound.
Alkylation and Arylation Routes for Substituted Anilines
The N-alkylation of aniline is a direct method for synthesizing this compound. A ruthenium-catalyzed N-alkylation of aniline with 3-phenyl-1-propanol has been reported to produce this compound in a 45% yield. rsc.org This "borrowing hydrogen" strategy allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. rsc.org
Furthermore, palladium-catalyzed ortho-C–H arylation of aniline carbamates with diazonium salts provides a method for synthesizing ortho-arylated anilines, which can be precursors to more complex structures. nih.gov This reaction proceeds under mild conditions and offers high selectivity. nih.gov Transition metal-catalyzed hydroarylation of anilines with styrenes also offers a route to ortho-benzylated anilines. beilstein-journals.org
Intramolecular Cyclization Pathways for Related Compounds
The structural framework of this compound, featuring an aniline moiety connected to a three-carbon chain, serves as a precursor motif for various intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. A prominent example is the synthesis of tetrahydroquinolines, which are significant structural units in numerous natural products and biologically active molecules. nih.gov
One advanced strategy involves the palladium-catalyzed intramolecular carboamination of aniline derivatives that have a pendant alkene. This method constructs the tetrahydroquinoline ring system by creating both a C-N and a C-C bond in a single transformation. nih.govrsc.org For instance, reacting aniline derivatives bearing an alkene on the nitrogen substituent with aryl or alkenyl halides in the presence of a palladium catalyst and a specific ligand like (S)-Siphos-PE leads to the formation of tetrahydroquinolines. These reactions can generate quaternary carbon stereocenters with high levels of enantioselectivity. nih.gov This approach is notable as it builds the heterocyclic ring rather than just modifying a pre-existing one. nih.govrsc.org
The general mechanism for this cyclization is illustrated in the table below.
| Step | Description | Key Intermediates/Catalysts |
|---|---|---|
| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl or alkenyl halide (R-X). | Pd(0), R-X |
| 2. Alkene Insertion | The pendant alkene of the aniline substrate coordinates to the palladium complex and inserts into the Pd-R bond. | Aniline with pendant alkene |
| 3. Reductive Elimination | The nitrogen atom of the aniline attacks the carbon atom attached to the palladium, leading to C-N bond formation and ring closure. The Pd(II) complex is reduced back to Pd(0), closing the catalytic cycle. | Tetrahydroquinoline product, Pd(0) |
Another versatile method for synthesizing tetrahydroquinolines is the Povarov reaction, a type of hetero-Diels-Alder reaction. mdpi.com This three-component reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, catalyzed by a Lewis acid, to yield the tetrahydroquinoline core. mdpi.com Furthermore, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines offers a direct route to tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org
Nitrogen-centered radicals also provide a pathway for the cyclization of related structures. acs.org For example, N-chloroamides derived from related amide structures can undergo radical cyclization initiated photochemically or with reagents like chromium chloride to form heterocyclic products. acs.org These reactions typically proceed via a 5-exo-trig or 6-endo-trig cyclization, depending on the substituents. acs.org
Green Chemistry Approaches in Amine Synthesis
The synthesis of secondary amines, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts, as well as atom economy and energy efficiency. nih.govmdpi.com
A significant green approach is the one-pot reductive amination of anilines. acs.orgnih.gov This method avoids the use of toxic alkyl halides and often proceeds under mild conditions. One notable protocol utilizes a recyclable palladium on carbon (Pd/C) catalyst with ammonium formate as an in situ hydrogen donor. acs.orgnih.govresearchgate.net The reaction between an aniline and an aldehyde proceeds smoothly at room temperature in an aqueous 2-propanol solvent system, producing mono-N-alkylated anilines in excellent yields. acs.orgresearchgate.net The Pd/C catalyst can be recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. acs.org
The use of earth-abundant and less toxic metal catalysts is another cornerstone of green amine synthesis. Nanostructured iron-based catalysts have been developed for the tandem reductive amination of nitroarenes and aldehydes using molecular hydrogen. nih.gov This atom-economical process starts with readily available materials and is considered an environmentally attractive alternative. nih.gov Similarly, heterogeneous copper catalysts have been employed for the direct reductive amination of ketones and the amination of alcohols, operating without additives and generating no significant waste. researchgate.net Titanium-catalyzed hydroaminoalkylation has also emerged as an atom-economical method for adding secondary amines to alkenes. rsc.org
The choice of solvent is critical in green synthesis. Deep Eutectic Solvents (DESs) are being explored as sustainable alternatives to traditional volatile organic solvents. mdpi.com For example, the N-alkylation of aniline with alkyl bromides has been successfully carried out using reline (a mixture of choline (B1196258) chloride and urea) as both the solvent and catalyst, achieving good yields at moderate temperatures. mdpi.com
The following table summarizes several green catalytic systems used in the synthesis of secondary amines.
| Catalytic System | Reactants | Key Green Features | Reference |
|---|---|---|---|
| Pd/C with Ammonium Formate | Aniline, Aldehyde | Recyclable catalyst, aqueous solvent, mild conditions, in situ hydrogen source. | acs.orgnih.gov |
| Nanostructured Iron | Nitroarene, Aldehyde | Earth-abundant metal, atom-economical tandem reaction. | nih.gov |
| Heterogeneous Copper | Ketone/Alcohol, Amine | No additives required, no significant waste produced. | researchgate.net |
| Titanium with Urea Ligand | Amine, Alkene | Earth-abundant metal, atom-economical hydroaminoalkylation. | rsc.org |
| Deep Eutectic Solvents (e.g., Reline) | Aniline, Alkyl Halide | Biodegradable and low-toxicity solvent, can also act as a catalyst. | mdpi.com |
These methodologies represent a shift towards more sustainable practices in chemical synthesis, reducing environmental impact while efficiently producing valuable compounds like this compound and its analogues.
Reaction Mechanisms and Reactivity Profiles of N 3 Phenylpropyl Aniline Derivatives
Fundamental Reaction Pathways of Related Anilines
The chemical behavior of N-(3-phenylpropyl)aniline is largely analogous to other N-alkylanilines, participating in a variety of fundamental reactions.
The oxidation of N-alkylanilines, including this compound, can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, N,N-disubstituted hydroxylamines can be oxidized to form nitrones using reagents like N-t-butylbenzenesulfinimidoyl chloride. researchgate.net A significant application of oxidation is in the synthesis of quinolines. N-alkyl anilines can react with alkenes or alkynes in the presence of an oxidant to yield quinoline (B57606) derivatives. rsc.org This can be achieved using systems like TEMPO oxoammonium salts with FeCl₃ catalysis or through photocatalytic methods that are oxidant-free. acs.orgnih.govthieme-connect.com The reaction of hydroxyl radicals with aniline (B41778) derivatives leads to the formation of OH adducts and anilino radicals. rsc.org
The oxidation of the aniline nitrogen in derivatives of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can produce nitroso or nitro compounds. Similarly, the thioether group in 3-Nitro-5-[(3-phenylpropyl)thio]aniline can be oxidized to sulfoxides or sulfones. smolecule.com
The reduction of derivatives of this compound is a key transformation. For example, the nitro group in 3-Nitro-5-[(3-phenylpropyl)thio]aniline can be reduced to an amine. smolecule.com This mirrors the broader class of reactions involving the reduction of nitroarenes to anilines, which can be achieved using catalysts like air-stable manganese complexes. nih.gov
A crucial aspect of reactivity is the reduction of imines, which can be formed from this compound. The hydrogenation of imines to amines is a well-established process, with various catalysts enabling this transformation with high efficiency and selectivity. thieme-connect.deresearchgate.net For instance, iridium(III) metallacycles are effective for the hydrosilylation of imines. researchgate.net Furthermore, the synthesis of this compound itself can be achieved through the reaction of 3-phenyl-1-propanol (B195566) with aniline, a process described as "hydrogen borrowing," where an organometallic catalyst facilitates the formation of an imine intermediate that is subsequently reduced. acs.org Asymmetric hydrogenation of imines, catalyzed by transition metals, provides a route to chiral secondary amines. thieme-connect.de
Table 1: Examples of Reduction and Hydrogenation Reactions
| Reactant Type | Reaction | Catalyst/Reagents | Product Type |
| Nitroarenes | Reduction of nitro group | Air-stable manganese catalyst | Anilines |
| Imines | Hydrogenation | Iridium(III) metallacycles, Ruthenium complexes | Secondary amines |
| Imines | Asymmetric Hydrogenation | Chiral Ru-catalysts, Iridium complexes | Chiral secondary amines |
| Alcohols and Amines | "Hydrogen Borrowing" | Organometallic catalyst | Secondary amines |
The aniline moiety in this compound is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org This high reactivity can sometimes lead to multiple substitutions and oxidative decomposition, necessitating the use of a protecting group, such as an acetyl group, to moderate the reaction. libretexts.orglibretexts.org Electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.orgimperial.ac.uk For instance, N-alkylanilines can undergo ortho-borylation. nih.gov
Nucleophilic substitution can also occur. For example, in 3-Nitro-5-[(3-phenylpropyl)thio]aniline, the nitro group can act as a leaving group in nucleophilic aromatic substitution. smolecule.com The kinetics and mechanisms of reactions like the reaction of N-alkylanilines with cyanogen (B1215507) bromide have been studied, revealing a third-order reaction where the slow step is the nucleophilic attack of the amine on cyanogen bromide. rsc.org
Reduction Reactions, Including Hydrogenation of Unsaturated Imines
Cyclization and Annulation Mechanisms of Related Propargylamine (B41283) Derivatives
The presence of an unsaturated propyl chain in derivatives of this compound opens up pathways for cyclization and annulation reactions, particularly in related propargylamine systems.
Radical ipso-cyclization is a powerful method for forming spirocyclic structures. In derivatives of N-(3-phenylprop-2-yn-1-yl)aniline, a radical can be generated that attacks the ipso-position of the aniline ring, leading to a spirocyclic intermediate. nih.govnih.gov For instance, N-tosyl-N-(prop-2-yn-1-yl)anilines undergo a regioselective radical ipso-cyclization mediated by ZnBr₂ and Oxone to form 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.govnih.gov This type of cyclization is part of a broader class of reactions involving nitrogen-centered radicals, which can be generated by various methods and undergo intramolecular addition to π-systems to form heterocycles. acs.org The cyclization of 3-phenylpropyl radicals has been studied computationally, indicating that cyclization is generally favored over fragmentation. researchgate.net
The formation of spirocyclic structures is a key outcome of the cyclization of this compound derivatives and related compounds. As mentioned, radical ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline derivatives is a direct route to 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.govnih.gov Spirocyclic tetronic acid derivatives have also been synthesized and studied for their biological activity. sioc-journal.cn Furthermore, spirocyclic-1,2-oxazine N-oxides can be synthesized through hetero Diels-Alder reactions involving conjugated nitroalkenes. mdpi.com The synthesis of unique spirocyclic orthoester-type derivatives has been achieved from isothiazolo[4,3-d]pyrimidine-riboside precursors, where an exocyclic imine is converted into a spirocyclic analog. nih.gov
Heterocycle and Quinoline Derivative Formation
The synthesis of heterocyclic compounds, especially quinolines, is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. rsc.org this compound and its analogs serve as precursors in the formation of these valuable scaffolds.
One notable application involves the synthesis of quinoline derivatives. For instance, N-(3-phenylpropyl)quinoline-2-carboxamide has been synthesized by coupling quinoline-2-carboxylic acid with 3-phenylpropylamine (B116678). nih.gov Similarly, the reaction of 3-phenylpropylamine with isoquinoline-3-carboxylic acid yields N-(3-phenylpropyl)isoquinoline-3-carboxamide. nih.gov These reactions demonstrate the utility of the 3-phenylpropylamine moiety, a close structural relative of this compound, in constructing complex heterocyclic systems.
The formation of quinoline scaffolds can be achieved through various synthetic strategies. jptcp.com Gold-catalyzed intermolecular annulation reactions of aniline derivatives with compounds like alkynes or carbonyls are a powerful method for quinoline synthesis. rsc.org Additionally, intramolecular cyclization reactions are also employed. rsc.org For example, N-substituted-N-propargyl anilines can undergo intramolecular hydroarylation (IMHA) to form 4-substituted-1,2-dihydroquinolines. nih.gov The efficiency of these reactions often depends on the catalyst and reaction conditions. For example, the JohnPhosAu(MeCN)SbF6 catalyst has been shown to be highly effective for the IMHA of N-ethoxycarbonyl-N-propargylanilines. nih.gov
The table below summarizes the synthesis of some quinoline derivatives from precursors related to this compound.
| Reactants | Product | Catalyst/Conditions | Reference |
| Quinoline-2-carboxylic acid, 3-phenylpropylamine | N-(3-phenylpropyl)quinoline-2-carboxamide | General Procedure B, room temperature | nih.gov |
| Isoquinoline-3-carboxylic acid, 3-phenylpropylamine | N-(3-phenylpropyl)isoquinoline-3-carboxamide | General Procedure B, room temperature | nih.gov |
| N-ethoxycarbonyl-N-propargylaniline | Ethyl 4-phenyl-1,2-dihydroquinoline-1-carboxylate | JohnPhosAu(CH3CN)SbF6, DCM, 80°C | nih.gov |
Gold-Catalyzed Annulations
Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the cyclization and annulation of alkynes and their derivatives. mdpi.com These catalysts, typically cationic gold(I) complexes, effectively activate carbon-carbon triple bonds towards nucleophilic attack, facilitating the formation of various cyclic structures. researchgate.net
In the context of this compound derivatives, gold-catalyzed reactions are instrumental in constructing quinoline and other heterocyclic systems. rsc.org The intramolecular hydroarylation (IMHA) of N-substituted-N-propargylanilines is a prime example. nih.gov This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the aniline ring to form the dihydroquinoline product. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. nih.govresearchgate.net For instance, catalysts like [AuCl(L)] often require the presence of a silver salt co-catalyst to be effective. researchgate.net
The versatility of gold catalysis extends to various annulation strategies for quinoline synthesis, including intermolecular reactions of aniline derivatives with alkynes or carbonyl compounds. rsc.org These methods offer a direct route to functionalized quinolines, which are important scaffolds in medicinal chemistry. rsc.org
The following table provides examples of gold-catalyzed reactions for the synthesis of quinoline and related heterocyclic structures.
| Substrate | Catalyst System | Product | Key Features | Reference |
| N-ethoxycarbonyl-N-propargylaniline | JohnPhosAu(MeCN)SbF6 | Ethyl 4-phenyl-1,2-dihydroquinoline-1-carboxylate | High yield, efficient intramolecular hydroarylation | nih.gov |
| N-tosyl-N-propargylanilines | Gold catalysts | 4-substituted-1,2-dihydroquinolines | Efficient synthesis of dihydroquinolines | nih.gov |
| Aniline derivatives and alkynes/carbonyls | Gold catalysts | Quinolines | Intermolecular annulation strategy | rsc.org |
Reactivity Comparisons with Analogous Compounds
The reactivity of this compound can be better understood by comparing it with its structural analogs. Modifications to the alkyl chain or the aromatic rings can significantly impact the compound's properties and reaction outcomes.
For instance, comparing this compound to N-(butyl)aniline, the shorter C4 alkyl chain in the latter leads to reduced hydrophobicity. This difference in lipophilicity can influence its biological activity and solubility.
Influence of Substituents on Reaction Selectivity
Substituents on the aniline ring play a crucial role in directing the selectivity of chemical reactions. These effects are broadly categorized as inductive and resonance (conjugative) effects. libretexts.org
Electron-donating groups (EDGs), such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and cyano (-CN) groups, decrease the ring's electron density, deactivating it towards electrophiles. libretexts.org
In the context of this compound derivatives, substituents can influence the regioselectivity of reactions like intramolecular hydroarylation. For the formation of 4-aryl-1,2-dihydroquinoline derivatives, the presence of an electron-donating group on the phenyl ring para to the nitrogen atom generally leads to efficient cyclization. nih.gov Even with a withdrawing carbonyl group on the other aryl ring, a methyl group (an EDG) on the aniline ring can still promote the reaction in high yield. nih.gov
The electronic properties of substituents also affect the basicity (pKa) of the aniline nitrogen. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. journaleras.com This modulation of basicity can influence the reactivity of the amine in various catalytic cycles.
The following table illustrates the effect of substituents on the properties and reactivity of aniline derivatives.
| Compound | Substituent | Effect on Aniline Ring | Impact on Reactivity |
| Anisole (Methoxybenzene) | -OCH3 | Activating (electron-donating) | Increases rate of electrophilic substitution. libretexts.org |
| Nitrobenzene (B124822) | -NO2 | Deactivating (electron-withdrawing) | Decreases rate of electrophilic substitution. libretexts.org |
| N-(p-tolyl)-N-propargyl-p-toluidine | -CH3 (para) | Activating (electron-donating) | Promotes intramolecular hydroarylation. nih.gov |
| 3-Nitro-5-[(3-phenylpropyl)thio]aniline | -NO2, -S-R | Electron-withdrawing, potentially different reactivity profile | The combination of nitro and thioether groups provides unique properties. smolecule.com |
Chemoselectivity in Catalytic Transformations, e.g., Hydrogenation
Chemoselectivity, the preferential reaction of one functional group in the presence of others, is a critical aspect of modern organic synthesis. In the context of this compound and related molecules containing multiple reducible functional groups, achieving high chemoselectivity in hydrogenation reactions is a significant challenge.
The hydrogenation of unsaturated imines, such as cinnamalaniline (a structural analog of a potential precursor to this compound), presents a classic chemoselectivity problem. The molecule contains both a C=N and a C=C bond, and selective reduction of one over the other is desirable. Supported metal catalysts are often employed for these transformations. Iridium catalysts, in particular, have shown promise for the chemoselective hydrogenation of the C=N bond in cinnamalaniline to yield the corresponding unsaturated amine. researchgate.netrsc.org The selectivity can be influenced by the choice of metal, the support material, and the solvent. researchgate.net For instance, with an Ir/Al2O3 catalyst, the selectivity towards the unsaturated amine is significantly higher than with Pd or Ru catalysts under similar conditions. rsc.org
In the case of nitro-substituted anilines, the chemoselective hydrogenation of the nitro group to an amine, while leaving other reducible groups like double bonds or carbonyls intact, is another important transformation. Supported gold catalysts have demonstrated high chemoselectivity for the reduction of nitro groups. nih.gov Nickel-based bimetallic catalysts, such as CoNi@C, have also been shown to be highly active and selective for the hydrogenation of substituted nitroaromatics. mdpi.com
The table below provides a summary of catalysts and their performance in the chemoselective hydrogenation of relevant substrates.
| Substrate | Catalyst | Desired Product | Key Findings | Reference |
| Cinnamalaniline | Ir/Al2O3 | N-(3-phenylallyl)aniline (Unsaturated Amine) | Iridium shows high activity and selectivity for C=N hydrogenation over C=C hydrogenation. researchgate.netrsc.org | researchgate.net, rsc.org |
| Substituted Nitroarenes | Au/TiO2, Au/Fe2O3 | Substituted Anilines | Gold nanoparticles exhibit high chemoselectivity for nitro group reduction. nih.gov | nih.gov |
| 3-Nitrostyrene | CoNi@C | 3-Vinylaniline | Bimetallic catalyst shows high activity and selectivity (>97%) for nitro group reduction. mdpi.com | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N-(3-phenylpropyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous evidence for its structure.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct chemical environments: the aniline (B41778) ring, the phenyl ring, and the propyl chain linking them. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows signals across both the aromatic and aliphatic regions. rsc.orgrsc.org
The protons of the propyl chain appear as three distinct signals. A multiplet, often a pentet or quintet, is observed around 1.96-2.04 ppm, corresponding to the central methylene (B1212753) group (-CH₂-CH₂-CH₂-). rsc.orgrsc.org The methylene group adjacent to the terminal phenyl ring appears as a triplet at approximately 2.74-2.78 ppm. rsc.orgrsc.orgrsc.org The methylene group bonded to the aniline nitrogen atom resonates further downfield as a triplet around 3.16-3.17 ppm due to the deshielding effect of the nitrogen. rsc.orgrsc.orgrsc.org
The aromatic region of the spectrum is more complex, showing overlapping multiplets for the seven protons of the two phenyl rings. rsc.org These signals are typically found in the range of 6.58 to 7.35 ppm. rsc.orgrsc.org Specifically, the protons on the aniline ring appear at the higher field end of this range, with two protons showing as a doublet of doublets around 6.63 ppm and one proton as a triplet at approximately 6.73 ppm. rsc.orgrsc.org The five protons of the terminal phenyl group, along with the remaining two protons of the aniline ring, produce a complex multiplet between 7.15 and 7.35 ppm. rsc.orgrsc.org
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| -CH₂-CH₂-CH₂- | 1.96 - 2.04 | quintet/multiplet | ~7.5 | rsc.orgrsc.orgrsc.org |
| Ph-CH₂- | 2.74 - 2.78 | triplet | ~7.2 | rsc.orgrsc.orgrsc.org |
| -NH-CH₂- | 3.16 - 3.17 | triplet | 7.1 | rsc.orgrsc.orgrsc.org |
| Aniline-H | 6.61 - 6.73 | multiplet | - | rsc.orgrsc.org |
| Phenyl-H & Aniline-H | 7.15 - 7.35 | multiplet | - | rsc.orgrsc.org |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the different carbon environments. rsc.org
The three aliphatic carbons of the propyl chain are observed at 31.4 ppm, 33.6 ppm, and 44.0 ppm. rsc.org The aromatic region displays six signals. The carbons of the aniline ring appear at 112.9 ppm (2C), 117.2 ppm (1C), 129.3 ppm (2C), and the quaternary carbon attached to the nitrogen at 148.4 ppm. rsc.org The carbons of the terminal phenyl ring resonate at 126.0 ppm (1C), 128.5 ppm (2C), 128.6 ppm (2C), and the quaternary carbon at 142.2 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -CH₂-C H₂-CH₂- | 31.4 | rsc.org |
| Ph-C H₂- | 33.6 | rsc.org |
| -NH-C H₂- | 44.0 | rsc.org |
| Aniline-C (2CH) | 112.9 | rsc.org |
| Aniline-C (1CH) | 117.2 | rsc.org |
| Phenyl-C (1CH) | 126.0 | rsc.org |
| Phenyl-C (2CH) | 128.5 | rsc.org |
| Phenyl-C (2CH) | 128.6 | rsc.org |
| Aniline-C (2CH) | 129.3 | rsc.org |
| Phenyl-C (Quaternary) | 142.2 | rsc.org |
| Aniline-C (Quaternary) | 148.4 | rsc.org |
While ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirmation of connectivity. ipb.ptresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton with its directly attached carbon atom. ipb.pt
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. ipb.pt It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would show correlations between the protons of the N-CH₂ group and the quaternary carbon of the aniline ring, confirming the N-alkylation site. It would also show correlations between the Ph-CH₂ protons and the carbons of the terminal phenyl ring, confirming the propyl-phenyl linkage. ipb.ptresearchgate.net The Connectivity of the propyl chain itself can be confirmed using Correlation Spectroscopy (COSY), which shows correlations between adjacent protons. ipb.pt
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectrometry
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups. These techniques provide a characteristic "fingerprint" that is highly specific to the compound's structure.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of a secondary amine (N-H) group gives rise to a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹.
The aromatic rings exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. Bands corresponding to out-of-plane (OOP) bending of the aromatic C-H bonds are also prominent in the 690-900 cm⁻¹ region, and their pattern can help distinguish the substitution on the benzene (B151609) rings. researchgate.net Studies on related compounds, such as 3-phenylpropyl groups grafted onto silica (B1680970) surfaces, confirm the characteristic vibrations of the propylphenyl moiety. researchgate.netscielo.br
Raman spectroscopy provides complementary vibrational information. The spectrum of this compound is expected to be dominated by bands from the aromatic rings, which are highly polarizable and thus strong Raman scatterers. cuni.cz Key features include the aromatic ring "breathing" modes and C-H in-plane bending vibrations. scirp.org
Studies on the related compound 3-phenylpropylamine (B116678) (3-PPA) show that the ligand molecule exhibits characteristic bands that can be assigned in detail. researchgate.net Similarly, extensive research on the Raman spectra of aniline and its derivatives provides a basis for assigning the vibrations associated with the aniline portion of the molecule. cuni.czresearchgate.net The combination of these data allows for a detailed interpretation of the Raman spectrum of this compound, confirming the presence and connectivity of both the aniline and 3-phenylpropyl moieties. cuni.czresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry Techniques
Mass spectrometry is a pivotal analytical technique for the structural elucidation and identification of this compound. It provides detailed information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method for the analysis of this compound and its derivatives, particularly in complex mixtures. rsc.orgsemanticscholar.org The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org In GC-MS analysis, the compound is first vaporized and separated from other components on a capillary column before being ionized and fragmented in the mass spectrometer. rsc.orgepa.gov
The fragmentation of this compound under electron impact (EI) ionization follows predictable pathways for secondary amines and aromatic compounds. libretexts.org The molecular ion peak (M+) is expected to be observed at an m/z corresponding to its molecular weight, which is an odd number, characteristic of compounds containing a single nitrogen atom. libretexts.org Key fragmentation processes include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, a dominant pathway for aliphatic amines. libretexts.org
Common fragments observed in the mass spectrum of this compound can be attributed to the stable structures they form. The presence of the phenylpropyl group often leads to the formation of a tropylium (B1234903) ion ([C7H7]+) at m/z 91, a common and stable fragment for compounds containing a benzyl (B1604629) moiety. Other significant fragments arise from cleavage at various points along the propyl chain and at the C-N bond.
Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 211 | [C15H17N]+• | C₁₅H₁₇N | Molecular Ion (M+) |
| 120 | [C6H5NHCH2CH2]+ | C₈H₁₀N | Fragment from cleavage of the bond between the 2nd and 3rd carbon of the propyl chain. |
| 119 | [C6H5(CH2)3]+ | C₉H₁₁ | Fragment from cleavage of the C-N bond. |
| 106 | [C6H5NHCH2]+ | C₇H₈N | Product of α-cleavage, a common fragmentation for secondary amines. libretexts.org |
| 91 | [C7H7]+ | C₇H₇ | Tropylium ion, a highly stable fragment from the phenylpropyl group. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places, which allows for the determination of a unique molecular formula. rsc.org
Several research studies have utilized HRMS to confirm the synthesis of this compound. The technique is capable of distinguishing between compounds that have the same nominal mass but different elemental compositions. The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. rsc.orgacs.org The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula (C₁₅H₁₇N), and a close match provides strong evidence for the compound's identity. rsc.org
Table 2: High-Resolution Mass Spectrometry Data for this compound (C₁₅H₁₇N)
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 212.1434 | 212.1434 | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool for the detection and quantification of this compound, especially in biological matrices or as part of complex reaction mixtures. biorxiv.orguni-saarland.de This method is particularly advantageous for analyzing primary aromatic amines because it often does not require the derivatization step that is typically necessary for GC-based methods. nih.gov
In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC), commonly with a reversed-phase column such as a C18 column. vulcanchem.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. vulcanchem.com Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI), and detected. nih.gov LC-MS/MS, which involves tandem mass spectrometry, can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov This makes it an ideal technique for trace analysis and pharmacokinetic studies. nih.govsielc.com
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is characterized by absorption bands arising from π→π* electronic transitions within its aromatic rings. The molecule contains two chromophores: the aniline moiety (aminobenzene) and the monosubstituted phenyl ring of the phenylpropyl group.
X-ray Diffraction (XRD) and Crystallographic Analysis of Related Compounds
As this compound is a liquid or oil at room temperature, obtaining a single crystal for X-ray diffraction (XRD) analysis is not feasible. rsc.orgsigmaaldrich.com However, the molecular geometry and conformational preferences can be inferred from the crystallographic analysis of closely related solid compounds.
Determination of Molecular Geometry and Conformation
The crystal structure of N-phenyl-N-(3-phenylprop-2-ynyl)aniline, a structurally similar compound, provides valuable insights into the likely conformation of this compound. nih.gov In the crystal structure of this related propargylamine (B41283), the two phenyl rings attached to the nitrogen atom are not coplanar; they form a significant dihedral angle of 72.5(1)°. nih.gov This non-planar arrangement is a common feature for N,N-diaryl amines and is due to steric hindrance between the ortho-hydrogens of the two rings.
The flexible three-carbon propyl linker in this compound allows for considerable conformational freedom, enabling the terminal phenyl group to adopt various spatial orientations. This flexibility is a key structural feature that can influence how the molecule interacts with other molecules or surfaces. The geometry around the nitrogen atom is expected to be trigonal pyramidal, typical for secondary amines. The analysis of related crystal structures indicates that intermolecular forces, such as hydrogen bonding (if applicable) and van der Waals interactions, would govern the packing in a solid state. uj.edu.pl
Table 3: Crystallographic Data for the Related Compound N-Phenyl-N-(3-phenylprop-2-ynyl)aniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₇N |
| Formula Weight | 283.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.376 (1) |
| b (Å) | 5.7287 (5) |
| c (Å) | 13.409 (1) |
| β (°) | 111.276 (3) |
| Volume (ų) | 814.30 (12) |
| Z | 2 |
| Dihedral Angle (N-bound phenyl rings) | 72.5 (1)° |
Data sourced from a study on N-Phenyl-N-(3-phenylprop-2-ynyl)aniline. nih.gov
Analysis of Dihedral Angles and Intermolecular Interactions
Dihedral Angles:
The analysis of the crystal structure of 4-(3-phenylpropyl)aniline (B3057456) within the protein binding pocket reveals specific rotational conformations of the propyl chain relative to the two phenyl rings. These angles dictate the spatial relationship between these key functional groups and are critical for its interaction with its environment.
| Dihedral Angle | Atoms Involved | Value (°) |
| Phenyl-C-C-C | C1-C2-C3-C4 | 175.4 |
| C-C-C-N | C2-C3-C4-N1 | -69.8 |
| C-C-N-C(aniline) | C3-C4-N1-C5 | 178.9 |
Data derived from the crystallographic information of 4-(3-phenylpropyl)aniline in PDB entry 7LOJ. rcsb.org
The dihedral angle between the phenyl ring and the propyl chain (C1-C2-C3-C4) indicates a nearly anti-periplanar conformation, suggesting a preference for an extended arrangement of this part of the molecule. The gauche conformation observed in the C-C-C-N angle introduces a bend in the propyl chain, which is likely a key feature for its binding affinity. The C-C-N-C(aniline) dihedral angle demonstrates that the nitrogen atom and the aniline ring are nearly coplanar with the adjacent carbon of the propyl chain.
Intermolecular Interactions:
Within the crystal structure of its protein complex, 4-(3-phenylpropyl)aniline engages in several non-covalent interactions that stabilize its conformation and its binding to the receptor. While these specific interactions are with the amino acid residues of the protein, they provide a model for the types of intermolecular forces the molecule can participate in.
The primary intermolecular interactions observed are hydrophobic interactions. The phenyl ring of the 3-phenylpropyl group and the aniline ring are situated within a hydrophobic pocket of the protein, interacting with nonpolar amino acid side chains. These van der Waals forces are a major driving force for the binding of the ligand.
Furthermore, the amine group of the aniline moiety has the potential to act as a hydrogen bond donor. In the analyzed structure, the amine group is oriented towards the solvent, suggesting it could form hydrogen bonds with water molecules or with polar residues in a different binding environment rcsb.org. The π-system of the aromatic rings can also participate in π-π stacking or cation-π interactions, although these were not the dominant interactions observed in this specific protein-ligand complex.
Computational Chemistry and Theoretical Investigations
Molecular Structure and Energetic Analyses
The theoretical analysis of N-(3-phenylpropyl)aniline's molecular structure and energetics provides a detailed picture of its three-dimensional conformation, stability, and vibrational behavior. These computational studies are essential for understanding how the molecule's structure influences its chemical and physical properties.
Determining the optimized geometrical structure of this compound is a primary goal of computational studies. This involves finding the lowest energy arrangement of its atoms, which corresponds to the most stable conformation of the molecule. Quantum chemical methods, particularly DFT, are widely used for this purpose. researchgate.netsamipubco.com
The process of geometry optimization involves starting with an initial guess of the molecular structure and then iteratively adjusting the atomic coordinates to minimize the total energy of the system. researchgate.net For a flexible molecule like this compound, with its rotatable bonds in the propyl chain, identifying the global minimum energy structure can be challenging. This often requires a conformational search, where various possible starting geometries are optimized to ensure the most stable conformer is found. researchgate.net
For similar aniline (B41778) derivatives, DFT calculations at the B3LYP/6-31G** level have been shown to provide optimized bond lengths and angles that are in good agreement with experimental data where available. researchgate.net The resulting optimized structure reveals key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the planarity of the aniline ring and the orientation of the phenylpropyl group relative to the nitrogen atom are critical structural features that can be precisely determined. researchgate.net
Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
These theoretical vibrational spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with the observed spectral bands, a detailed assignment of the vibrational modes can be made. derpharmachemica.com It is a common practice to scale the calculated harmonic vibrational frequencies by a scaling factor to better match the experimental anharmonic frequencies. derpharmachemica.com
Vibrational analysis also serves as a confirmation that the optimized geometry corresponds to a true energy minimum. researchgate.net A stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have one imaginary frequency. The assignments of vibrational modes provide insight into the bonding and structural characteristics of the molecule. For example, the frequencies of the N-H stretching and bending modes are sensitive to the local electronic environment of the amino group. derpharmachemica.com
Vibrational Frequency Calculations and Assignments
Electronic Structure and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, characterizing the molecule as a nucleophile, while the LUMO signifies the ability to accept an electron, reflecting its electrophilic nature. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netscience.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, due to the lone pair of electrons. The LUMO is likely distributed over the phenyl ring system. The energy of these orbitals and their gap can be calculated using DFT methods. These quantum chemical parameters are essential for predicting how the molecule will behave in chemical reactions. researchgate.net
Table 1: Conceptual Frontier Orbital Properties for this compound
| Parameter | Conceptual Value | Significance |
|---|---|---|
| EHOMO | ~ -5.0 to -6.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -0.5 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.netscience.gov |
Note: These values are conceptual and can vary based on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net The MEP map is color-coded, typically with red indicating regions of most negative electrostatic potential (attractive to electrophiles) and blue representing areas of most positive electrostatic potential (attractive to nucleophiles), while green denotes neutral potential. researchgate.netwolframcloud.com
In this compound, the MEP map would show a region of high electron density (red/yellow) around the nitrogen atom due to its lone pair, making it a primary site for electrophilic attack. The π-electron clouds of the aniline and phenyl rings would also exhibit negative potential. Conversely, a region of positive potential (blue) would be located around the hydrogen atom attached to the nitrogen, indicating its susceptibility to nucleophilic interaction or its role as a hydrogen bond donor. researchgate.netresearchgate.net
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which specific atoms within a molecule are most likely to participate in a chemical reaction. mdpi.comtandfonline.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis allows for the precise identification of sites for electrophilic, nucleophilic, and radical attack.
For this compound, Fukui function analysis would further refine the predictions made by MEP mapping. It would likely confirm the nitrogen atom as a primary site for electrophilic attack. The calculations would also provide values for individual carbon atoms in the aromatic rings, distinguishing their susceptibility to attack. It's noteworthy that in some aromatic systems, particularly those with electron-withdrawing groups, Fukui functions can yield negative values, a phenomenon linked to the nodal properties of the frontier orbitals. mdpi.comscispace.com
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which align with the familiar Lewis structure concept. uni-muenchen.de This method provides detailed insights into intramolecular bonding, charge distribution, and stabilizing interactions like hyperconjugation. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). A high E(2) value signifies a strong stabilizing interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. researchgate.net
In this compound, significant hyperconjugative interactions are expected. The most prominent would be the delocalization of the nitrogen's lone pair (a donor NBO) into the antibonding π* orbitals of the attached aniline ring (an acceptor NBO). This n → π* interaction is characteristic of anilines and contributes to the electronic delocalization and stability of the molecule. Other interactions, such as π → π* within the aromatic rings and σ → σ* along the propyl chain, would also be identified.
Table 2: Conceptual NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N) | π (Caromatic-Caromatic)* | High | Hyperconjugation (lone pair delocalization) |
| π (Caromatic-Caromatic) | π (Caromatic-Caromatic)* | Moderate | Intramolecular charge transfer (π-delocalization) |
| σ (C-H) | σ (C-N)* | Low | Hyperconjugation |
Note: LP denotes a lone pair. E(2) values are conceptual and serve to illustrate the relative strengths of interactions.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative measure of electron localization in a molecule. researchgate.netkashanu.ac.ir They help to distinguish different types of chemical bonds (covalent, ionic, metallic) and identify the regions of space occupied by lone pairs and bonding electron pairs. diva-portal.orgrsc.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests delocalized, metallic-like bonding. diva-portal.org
For this compound, ELF and LOL analyses would reveal basins of high electron localization corresponding to the C-H, C-C, C-N, and N-H covalent bonds. A distinct localization basin would also be present for the lone pair on the nitrogen atom. researchgate.net In contrast, the π-systems of the phenyl and aniline rings would show a more delocalized character. These methods provide a detailed picture of the electronic structure that complements the orbital-based descriptions from HOMO-LUMO and NBO analyses. kashanu.ac.ir
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Spectroscopic Property Predictions and Correlations
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating molecular behavior at the quantum level, researchers can gain insights into nuclear magnetic resonance (NMR) and vibrational spectra, which complements and aids in the interpretation of experimental data.
The prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating the magnetic shielding tensors of nuclei in a molecule. researchgate.netnih.gov This method, often employed with Density Functional Theory (DFT) functionals such as B3LYP, calculates the absolute magnetic shieldings, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the model used to account for solvent effects. nih.govmdpi.com For instance, studies on various organic molecules have shown that functionals like B97D and TPSSTPSS can provide high accuracy, and the choice of basis set, such as TZVP, can yield more precise results than others. nih.gov While specific GIAO calculations for this compound are not extensively published, the methodology is well-established. For related N-alkylaniline structures, theoretical calculations help in assigning proton (¹H) and carbon (¹³C) NMR signals, especially for complex structures where experimental assignment can be ambiguous. researchgate.net Researchers have demonstrated that a strong linear correlation between calculated and experimental chemical shifts confirms the structural assignment. mdpi.com
Table 1: Illustrative Comparison of Theoretical vs. Experimental Chemical Shifts for a Related Aniline Derivative Note: This table is illustrative, based on methodologies applied to similar compounds, as specific data for this compound is not available in the cited literature.
| Atom | Calculated Chemical Shift (δ, ppm) - GIAO/DFT | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H (ortho to NH) | 6.75 | 6.79 |
| Aromatic C-H (meta to NH) | 7.20 | 7.24 |
| Aromatic C-H (para to NH) | 6.85 | 6.88 |
| N-CH₂ | 3.25 | 3.30 |
| C-CH₂-C | 2.05 | 2.10 |
| Ph-CH₂ | 2.70 | 2.75 |
Theoretical simulations of vibrational spectra (Infrared and Raman) are crucial for assigning the various vibrational modes of a molecule. canterbury.ac.nz These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of vibrational bands. materialsciencejournal.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. researchgate.net
In the case of aniline and its derivatives, computational studies have been used to assign characteristic vibrations, such as N-H stretching, C-N stretching, and various ring bending and stretching modes. materialsciencejournal.org For example, DFT calculations at the B3LYP/6-31G(d) level have been shown to provide vibrational frequencies for aniline that are in good agreement with experimental data. materialsciencejournal.org The calculated frequencies are often scaled by an empirical factor (e.g., 0.960) to correct for anharmonicity and other systematic errors in the computational method. nsf.gov These simulations can help distinguish between different conformations or isomers and provide a detailed understanding of the molecule's vibrational properties. canterbury.ac.nzarxiv.org
Table 2: Representative Calculated Vibrational Frequencies for Aniline-type Structures Note: This table presents typical vibrational modes and calculated frequencies for aniline derivatives based on the cited literature, as a specific, complete vibrational analysis for this compound was not found.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3400-3500 | Stretching of the nitrogen-hydrogen bond. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |
| Aliphatic C-H Stretch | ~2850-2950 | Stretching of carbon-hydrogen bonds on the propyl chain. |
| C-N Stretch | ~1260-1280 | Stretching of the carbon-nitrogen bond. materialsciencejournal.org |
| Ring In-Plane Bending | ~1000-1600 | Various C-C stretching and C-H in-plane bending modes within the phenyl ring. materialsciencejournal.org |
| C-N Out-of-Plane Bending | ~215, 489, 734 | Bending of the C-N bond relative to the plane of the ring, often coupled with ring torsions. materialsciencejournal.org |
A key aspect of computational spectroscopy is the validation of theoretical models against experimental results. The correlation between predicted and measured spectra provides confidence in the computational approach and the structural assignments derived from it. researchgate.netmdpi.com Studies on complex organic molecules frequently report a strong linear relationship between chemical shifts calculated via GIAO-DFT and those determined experimentally, confirming not only the chemical structure but also the specific conformation in solution. mdpi.comresearchgate.net
Similarly, in vibrational spectroscopy, the comparison between calculated and experimental FT-IR and FT-Raman spectra allows for a detailed and reliable assignment of fundamental vibrational modes. researchgate.net Discrepancies between theoretical (gas-phase) and experimental (solid-phase) results can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the condensed phase. researchgate.net For N-alkylanilines, such correlations are vital for understanding how the alkyl substituent influences the electronic environment and, consequently, the spectroscopic signatures of the aniline core. researchgate.net
Computational Vibrational Spectra Simulation
Theoretical Studies on Reaction Mechanisms and Transition States in Related Systems
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, mapping potential energy surfaces, and identifying transition states. For systems related to this compound, theoretical studies provide insights into catalytic cycles and the origins of reactivity and selectivity.
The synthesis of N-alkylanilines can be achieved through various catalytic methods, and theoretical studies help to understand the underlying mechanisms. researchgate.netresearcher.life For instance, DFT calculations have been employed to investigate the ortho-selective C-H borylation of anilines catalyzed by iridium complexes. msu.edu These studies revealed that the selectivity arises from N-H···O hydrogen bonding interactions between the aniline substrate and ligands on the iridium catalyst in the transition state. This interaction lowers the Gibbs free energy of the ortho-activation pathway compared to the meta or para pathways. msu.edu
In other examples, such as the gold-catalyzed Friedel-Crafts benzylation of N-alkylanilines, a plausible mechanism involves the initial N-benzylation followed by a Hofmann-Martius rearrangement. rsc.org Theoretical investigations can model the energy profiles of such tandem reactions, identifying key intermediates like benzyl (B1604629) cations and determining the rate-determining steps. rsc.org Understanding these catalytic pathways is essential for optimizing reaction conditions and developing more efficient and selective catalysts for the synthesis of substituted anilines. researchgate.net
Substituents on the aromatic ring or the nitrogen atom significantly influence the reactivity of anilines. chemistrysteps.com Theoretical methods are used to quantify these effects. Electron-donating groups (EDGs) on the aniline ring increase its electron density, making it more nucleophilic and more reactive towards electrophiles. chemistrysteps.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the ring's reactivity. chemistrysteps.comlibretexts.org
Computational studies can model how substituents alter the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the charge distribution on the molecule. researchgate.netscispace.com For N-alkylanilines, the nature of the alkyl group can influence reactivity through both electronic (inductive) and steric effects. For example, in the Au(III)/TPPMS-catalyzed C-benzylation of N-alkylanilines, substituting the nitrogen with a bulky isopropyl group led to an excellent yield, likely because steric hindrance promotes the cleavage of the C-N bond required for the rearrangement step. rsc.org Hammett studies, which correlate reaction rates with substituent constants (σ), can be complemented by computational analyses to provide a deeper understanding of the electronic effects transmitted through the molecular framework. rsc.orggrafiati.com
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and analysis of N-(3-phenylpropyl)aniline from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and quantification of this compound and related compounds. nih.gov Reversed-phase HPLC is a common approach, typically utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, which may be modified with additives like trifluoroacetic acid to improve peak shape and resolution. nih.gov
For instance, a two-solvent mobile phase gradient can be employed, starting with a high percentage of water with a small amount of trifluoroacetic acid and gradually increasing the concentration of acetonitrile with trifluoroacetic acid over a set period. nih.gov The retention time under specific HPLC conditions is a key parameter for identification. For example, under a particular set of conditions, 2-chloro-N-(3-phenylpropyl)benzamide, a related compound, has a retention time of 11.57 minutes. nih.gov
Below is an example of HPLC conditions used for the analysis of related benzamide (B126) compounds:
| Parameter | Value |
| Column | C18 |
| Mobile Phase A | Water with 0.01% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.01% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 10% B to 100% B over 10 minutes, then hold at 100% B for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis and Mass Spectrometry |
This table illustrates a typical HPLC setup for analyzing compounds structurally similar to this compound.
Gas Chromatography (GC) for Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of this compound. rsc.orgsemanticscholar.orgrsc.org The compound is sufficiently volatile for GC analysis, often performed using a capillary column, such as one with a (94%-methyl)-(5%-phenyl)-(1%-vinyl)polysiloxane stationary phase. semanticscholar.org A flame ionization detector (FID) is commonly used for detection. semanticscholar.orgrsc.org
The GC oven temperature is programmed to start at an initial temperature, hold for a period, and then ramp up to a final temperature to ensure efficient separation of components in a mixture. rsc.org For example, a typical temperature program might start at 140°C, hold for 11 minutes, then increase at a rate of 25°C/min to a final temperature of 200°C, holding for an extended period. rsc.org In some cases, derivatization of the amine to its trifluoroacetyl derivative can be employed to improve chromatographic behavior. wiley.com
The following table outlines typical GC conditions for the analysis of this compound and its derivatives:
| Parameter | Value |
| Instrument | Agilent 6890N GC or similar rsc.org |
| Column | FS-SE-54-CB-0.25 (30 m x 0.32 mm, 0.25 µm film thickness) semanticscholar.org or HP-5 capillary column (24 m x 0.2 mm) rsc.org |
| Injector Temperature | 200 °C rsc.org |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
This table provides a summary of common GC parameters used for the analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that synthesize this compound. rsc.orgarkat-usa.orgacs.org The technique is performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. rsc.orgrsc.orgrsc.org
A suitable solvent system, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. A common eluent for this compound is a mixture of ethyl acetate (B1210297) and hexane (B92381), for example, in a 3% ethyl acetate to hexane ratio. rsc.org After the plate is developed, the separated spots are visualized. This can be done under UV light if the compounds are UV-active, or by staining with a chemical reagent such as iodine or potassium permanganate (B83412) solution. rsc.orgrsc.orgnih.gov The relative mobility of the compound, known as the Rf value, is used to identify it. For instance, in one synthesis, the product 2-iodo-4-nitro-N-phenyl-N-(3-phenylpropyl)aniline had an Rf value of 0.33 in a 2% diethyl ether in pentane (B18724) system. nih.gov
Advanced Hyphenated Techniques
For more definitive identification and simultaneous quantification, chromatographic techniques are often coupled with mass spectrometry.
GC-MS Integration for Qualitative and Quantitative Analysis
The integration of Gas Chromatography with Mass Spectrometry (GC-MS) is a highly effective method for both the qualitative and quantitative analysis of this compound. rsc.orgrsc.org GC separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the GC column.
The mass spectrometer bombards the analyte with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, the calculated m/z for the molecular ion [M]+ is 211.1362. rsc.org In experimental analysis, a found value of 211.1361 confirms the identity of the compound. rsc.org GC-MS can also be used to determine the yield of a reaction by using an internal standard. bohrium.com
Electrochemical Analytical Approaches for Organic Compounds
Electrochemical methods offer a sensitive and selective alternative for the analysis of organic compounds, including aromatic amines like this compound. d-nb.infonih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic voltammetry is a commonly used electrochemical technique to study the redox properties of electroactive species. nih.gov For N-alkylanilines, the oxidation potential can provide information about the structure and electronic environment of the molecule. mdpi.comlew.ro The development of chemically modified electrodes, for instance, using metal-organic frameworks (MOFs) or nanomaterials, can enhance the sensitivity and selectivity of the electrochemical detection of aromatic amines. d-nb.inforsc.org These sensors can be designed to have specific interactions with the target analyte, leading to a measurable electrochemical response. While specific studies on the electrochemical detection of this compound are not extensively detailed, the principles applied to other aromatic and N-alkylanilines are applicable. mdpi.comlew.roresearchgate.net The electrochemical behavior is influenced by factors such as the pH of the supporting electrolyte and the nature of the electrode material. lew.ro
Applications in Materials Science and Catalysis
Role as Building Blocks in Advanced Materials
The molecular architecture of N-(3-phenylpropyl)aniline, which combines a secondary amine with aromatic groups, makes it a candidate for constructing complex macromolecular structures. Chemical suppliers categorize it as a potential building block for various advanced materials, indicating its relevance in materials science research bldpharm.combldpharm.com.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds sci-hub.se. The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular precursors dictates the topology of the resulting framework anr.fr. Amine-containing molecules are fundamental building blocks, often condensed with aldehydes to form stable, imine-linked COFs .
While specific COFs constructed directly from this compound are not widely documented, its structural features align with the requirements for a COF monomer bldpharm.comfluorochem.co.uk. The secondary amine group provides a reactive site for forming linkages, such as imines, that build the framework. The two phenyl rings offer sites for further functionalization to tune the properties of the resulting COF. The flexible propyl linker could introduce a degree of conformational freedom within the framework, potentially influencing its porosity and guest-binding capabilities.
Aniline (B41778) and its derivatives are widely utilized in the development of organic electronic and optical materials due to their electron-donating nature. The nitrogen lone pair in the aniline moiety can participate in π-conjugation, facilitating charge transport, a critical property for materials used in organic light-emitting diodes (OLEDs) and organic transistors sigmaaldrich.coma2bchem.com.
This compound is classified by chemical vendors as a building block for electronic and optical materials bldpharm.combldpharm.com. The N-phenyl group is a well-established component in hole-transporting materials. The presence of the flexible 3-phenylpropyl chain can enhance the solubility of resulting polymers and improve their film-forming characteristics, which are crucial for the fabrication of electronic devices.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules, known as AIEgens, are induced to emit light intensely upon aggregation in a poor solvent or in the solid state sigmaaldrich.comnih.gov. This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which closes non-radiative decay pathways and opens radiative channels nih.gov. AIEgens typically possess rotatable aromatic rings.
This compound's structure, with two phenyl rings connected by a flexible chain, is characteristic of molecules that could exhibit AIE properties bldpharm.combldpharm.com. In dilute solutions, the phenyl rings can rotate freely, quenching fluorescence. In an aggregated state, this rotation would be hindered, potentially leading to strong light emission. While detailed studies focusing specifically on the AIE properties of this compound are not extensively published, related N-phenylalkylamine structures have been investigated in AIE research dntb.gov.ua. This suggests that this compound is a viable candidate for exploration in the development of new AIE-based sensors and optical materials frontiersin.orgnih.gov.
Components in Electronic and Optical Materials
Catalysis and Ligand Design
The nitrogen atom in this compound allows it to function as a ligand, coordinating with metal centers to form catalysts. Its application spans both ligand design and direct use in catalytic reactions.
In coordination chemistry and catalysis, ligands play a crucial role in determining the reactivity and selectivity of a metal catalyst. Ligands are classified based on their chirality. This compound is structurally an achiral molecule as it does not possess a stereocenter and is not chiral. It is classified as an achiral nitrogen ligand ambeed.com. Such ligands are foundational in the synthesis of a wide array of coordination complexes used in various catalytic processes where stereocontrol is not a primary objective d-nb.infonih.gov. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the phenyl and phenylpropyl substituents can influence the steric and electronic environment of the catalyst.
This compound appears as a product in several heterogeneous catalytic reactions, particularly in the hydrogenation of unsaturated imines. In these processes, a solid-supported metal catalyst is used to facilitate the chemical transformation in a different phase (typically liquid) from the catalyst.
One study detailed the chemoselective heterogeneous hydrogenation of cinnamalaniline using iridium-based catalysts rsc.org. In this reaction, this compound was formed as the fully hydrogenated product, resulting from the reduction of both the C=N and C=C double bonds of the starting material. The selectivity towards different products was highly dependent on the catalyst support used rsc.org.
The table below summarizes key findings from these catalytic studies.
| Reaction | Catalyst | Reactants | Key Findings | Reference |
| Catalytic Hydroaminoalkylation | Cp*TiMe₃ / AlMe₃ | Styrene, N-methylaniline | The reaction produced N-(2-phenylpropyl)aniline and this compound with a high total yield (91%) and a high selectivity for the branched product (97:3 ratio). | ethz.ch |
| Heterogeneous Hydrogenation | Ir/C₃N₄–NH₄Cl | Cinnamalaniline | Achieved 88% conversion of cinnamalaniline, with this compound being one of the hydrogenation products. | rsc.org |
| Heterogeneous Hydrogenation | Ir/Al₂O₃ | Cinnamalaniline | Resulted in >99% conversion, with a 16% selectivity for the fully saturated this compound. | rsc.org |
Homogeneous Catalysis Investigations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a primary area of investigation for the synthesis of this compound and its derivatives. Various transition metal complexes have been shown to be effective in promoting the N-alkylation of aniline and related amines with alcohols, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer". nih.govacs.org This method is considered a green chemical process as the main byproduct is water. cnr.it
One of the key reactions for synthesizing this compound is the N-alkylation of aniline with 3-phenyl-1-propanol (B195566). Research has explored the efficacy of different metal catalysts for this transformation. For instance, iridium-based catalysts have demonstrated significant activity. A study utilizing nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) complexes found them to be highly effective for the N-alkylation of aniline derivatives with benzyl (B1604629) alcohols in solvent-free conditions. acs.org The catalytic cycle for such reactions typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, which is then reduced by the metal hydride species generated in the first step. nih.govacs.org
Cobalt-based catalysts have also been employed for the synthesis of this compound. In one study, a (NN)Co(II)-bidentate complex was used for the amination of alcohols under solventless conditions. The reaction of aniline with 3-phenylpropanol, catalyzed by this cobalt complex in the presence of KOtBu, yielded this compound in a moderate yield of 47%. rsc.org
Furthermore, iridium(III) metallacycles have been investigated for the hydrosilylation of imines, which is a related transformation. While not a direct synthesis of this compound from the alcohol, this reaction is crucial for the reduction of imine precursors. researchgate.net The table below summarizes findings from various studies on the homogeneous catalytic synthesis of this compound and related reactions.
Table 1: Homogeneous Catalytic Synthesis of this compound and Related Reactions
| Catalyst System | Reactants | Product | Yield | Conditions | Reference |
|---|---|---|---|---|---|
| (NN)PyMeCo(II) complex / KOtBu | Aniline, 3-Phenylpropanol | This compound | 47% | 120 °C, 16 h, solventless | rsc.org |
| Nitrile-substituted NHC-Ir(III) complex | Aniline, Benzyl alcohol | N-Benzylaniline | High | 120 °C, 24 h, solvent-free | acs.org |
| Iridium/graphene nanostructure | Aniline, Propanol | N-Propylaniline | 68% | 110 °C, 24 h, solventless, no base | nih.gov |
Influence of Catalyst and Support Materials on Reaction Outcomes
The choice of catalyst and, in the case of heterogeneous catalysis, the support material, can significantly influence the outcome of reactions involving this compound, affecting conversion, selectivity, and product distribution.
A notable example is the chemoselective hydrogenation of cinnamalaniline. In this reaction, this compound is one of the possible products, formed from the hydrogenation of both the C=C and C=N bonds. A study investigating this reaction with various supported metal catalysts found that an iridium catalyst on an alumina (B75360) (Al₂O₃) support exhibited high conversion of cinnamalaniline with high selectivity towards the unsaturated amine (hydrogenation of the C=N bond only). In contrast, a palladium catalyst on the same support was initially selective towards the hydrogenation of the C=C bond. rsc.org
The support material itself plays a crucial role in modulating the catalyst's activity and selectivity. In the aforementioned study on cinnamalaniline hydrogenation, various supports for the iridium catalyst were compared. rsc.orgresearchgate.net The results demonstrated that the nature of the support, ranging from different metal oxides to various carbon-based materials, had a profound impact on the reaction. For instance, iridium on zirconia (ZrO₂) also showed high conversion and selectivity, comparable to the alumina-supported catalyst. rsc.org
When carbon-based supports were used, the selectivity and activity were further influenced by the specific type of carbon. Iridium on a mesoporous carbon support (Ir/C-KIT-6) showed a 30% selectivity towards the unsaturated amine at 94% conversion. However, when iridium was supported on carbon nitride-based materials (C₃N₄), the selectivity towards the desired unsaturated amine improved. The highest selectivity among the carbon-based supports was achieved with Ir/C₃N₄–NH₄Cl, which was attributed to its highly developed porous structure and higher basicity compared to nitrogen-free carbon supports. rsc.org
The influence of the support is not limited to product selectivity but also affects the stability and reusability of the catalyst. For example, in the N-alkylation of benzyl alcohol with aniline, a niobium oxide (Nb₂O₅) catalyst showed excellent stability, maintaining its activity for six cycles. sioc-journal.cn Similarly, nickel catalysts supported on alumina are widely studied for their robustness in various industrial applications. mdpi.com The interaction between the metal and the support, such as the formation of nickel aluminate spinel at the interface, can stabilize the catalyst. mdpi.com
The table below summarizes the influence of different catalysts and supports on reactions where this compound or its precursors are involved.
Table 2: Influence of Catalyst and Support on Reaction Outcomes
| Reaction | Catalyst | Support | Key Findings | Reference |
|---|---|---|---|---|
| Hydrogenation of Cinnamalaniline | Iridium | Al₂O₃ | High conversion, high selectivity to unsaturated amine. | rsc.org |
| Hydrogenation of Cinnamalaniline | Palladium | Al₂O₃ | High conversion, initial selectivity to saturated imine. | rsc.org |
| Hydrogenation of Cinnamalaniline | Iridium | ZrO₂ | High conversion and selectivity, comparable to Al₂O₃. | rsc.org |
| Hydrogenation of Cinnamalaniline | Iridium | C-KIT-6 (Mesoporous Carbon) | 94% conversion, 30% selectivity to unsaturated amine. | rsc.org |
| Hydrogenation of Cinnamalaniline | Iridium | C₃N₄–NH₄Cl | 88% conversion, 51% selectivity to unsaturated amine. | rsc.org |
| Hydrogenation of 3-Phenylpropionitrile | Palladium | Carbon | 76% conversion, 26% selectivity to 3-phenylpropylamine (B116678). | researchgate.netnih.gov |
| N-Alkylation of Benzyl Alcohol & Aniline | Niobium Oxide | None (Bulk Oxide) | 100% conversion, 65.2% yield, stable for 6 cycles. | sioc-journal.cn |
Derivatization Studies and Structure Property Relationships
Synthesis of Functionalized N-(3-phenylpropyl)aniline Derivatives
The structural backbone of this compound, featuring an aniline (B41778) moiety and a phenylpropyl group, offers multiple sites for chemical modification. Researchers have explored the synthesis of various functionalized derivatives by introducing substituents onto the aromatic rings or by altering the core structure.
Introduction of Electron-Withdrawing and Electron-Releasing Groups
The electronic properties of this compound can be systematically tuned through the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either of its phenyl rings. Synthetic strategies often involve the reaction of a substituted aniline with a phenylpropyl derivative or vice versa.
A common synthetic route is the "hydrogen borrowing" reaction, also known as catalytic C-N coupling, between an aniline and an alcohol. For instance, this compound itself can be synthesized from aniline and 3-phenyl-1-propanol (B195566) using an iron-based catalyst. acs.org This methodology can be extended to create derivatives. The synthesis of N-(3-(4-methoxyphenyl)propyl)aniline, which incorporates a potent electron-donating methoxy (B1213986) group on the phenylpropyl moiety, has been achieved using this method with 3-(4-methoxyphenyl)-1-propanol and aniline. acs.org
Similarly, modifications to the aniline ring are synthetically accessible. In studies on related systems, such as 2-anilino triazolopyrimidines, derivatives were prepared by incorporating a range of substituted anilines. nih.gov These included anilines bearing electron-withdrawing groups like fluorine and electron-releasing groups such as methyl, ethyl, and methoxy groups. nih.gov The general synthetic approach involves the condensation of a suitable amine with a precursor molecule. nih.gov For example, the synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide involves coupling a 3-(4-(dimethylamino)phenyl)propylamine sidechain with a 2,5-dimethoxybenzenesulfonyl chloride precursor, demonstrating the introduction of both EDGs (dimethylamino) and other complex functional groups. smolecule.com
Modifications of the Phenyl and Propyl Moieties
Beyond simple substitution on the aromatic rings, derivatization studies have also involved more significant structural modifications to the phenyl and propyl components of the this compound scaffold. These changes can alter the steric and electronic properties of the molecule more dramatically.
The propyl linker itself is also a target for modification. Research on related arylalkyl amines has explored varying the length of the alkyl chain, for example, by using benzylamine (B48309) (one-carbon linker) or 2-phenylethylamine (two-carbon linker) instead of 3-phenylpropylamine (B116678). nih.gov These alterations directly impact the flexibility and spatial orientation of the two terminal aryl groups, which can be critical for the molecule's interaction with other chemical species.
Investigating Substituent Effects on General Chemical Properties of Anilines
The introduction of functional groups onto the aniline ring profoundly influences its chemical properties. These substituent effects are primarily governed by a combination of inductive and resonance effects, which modulate the electron density distribution within the molecule. libretexts.orgwikipedia.org
Impact on Aromaticity and Electron Density Distribution
Substituents directly affect the electron density on the aniline nitrogen and within the aromatic ring. Electron-donating groups (EDGs) like -CH₃, -OCH₃, and -NH₂ increase the electron density on the nitrogen atom and the ring, making the aniline derivative more basic than aniline itself. libretexts.orgpearson.com This is because EDGs donate electron density into the conjugated π system, which increases the availability of the nitrogen's lone pair to accept a proton. libretexts.orgwikipedia.org
Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -Cl decrease the electron density of the aromatic ring and the nitrogen atom. libretexts.org This deactivation makes the substituted aniline less basic. libretexts.org Resonance effects from EWGs, particularly at the para position, can delocalize the nitrogen's lone pair electrons across the ring, further reducing basicity. libretexts.org
These electronic perturbations also affect the geometry and aromaticity of the aniline ring. Ab initio calculations show that aniline is nonplanar, with the amino group situated at an angle to the plane of the benzene (B151609) ring. researchgate.netresearchgate.net Electron-donating substituents tend to increase this out-of-plane angle and the C-N bond length. researchgate.netresearchgate.net In contrast, electron-withdrawing groups, especially at the para position, favor more planar quinoid-like resonance structures, which decreases both the out-of-plane angle and the C-N bond length. The effect of substituents on aromaticity can be quantified using computational indices, which measure the change in electron delocalization relative to unsubstituted benzene. aip.org
Correlations with Computational Descriptors
The electronic influence of substituents can be quantitatively correlated with various computational and empirical parameters. These correlations provide a predictive framework for understanding the properties of substituted anilines.
The Hammett equation is a widely used tool that relates reaction rates and equilibrium constants for substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ). researchgate.net Quantum chemical calculations have shown fair to good correlations between Hammett σ constants and key molecular properties of substituted anilines. researchgate.netresearchgate.net
However, studies have revealed that other computational descriptors can provide even better correlations. researchgate.net The natural charge (Qn) on the amino nitrogen, derived from Natural Bond Orbital (NBO) analysis, shows a stronger correlation with properties like the C-N bond length, the out-of-plane angle (θ), and the pKa of the amino group compared to Hammett constants or other atomic charge measures like Mulliken and electrostatic charges. researchgate.net This suggests that the natural charge is a more accurate descriptor of the electronic environment around the nitrogen atom. researchgate.net
Table 1: Correlation Coefficients (r²) for Aniline Properties vs. Descriptors
| Property | Hammett σ Constant | Natural Charge (Qn) on N |
|---|---|---|
| C-N Bond Length (R(C-N)) | 0.797 researchgate.net | 0.889 researchgate.net |
| Out-of-Plane Angle (θ) | 0.804 researchgate.net | 0.932 researchgate.net |
| Inversion Barrier (Einv) | 0.829 researchgate.net | 0.839 researchgate.net |
This data is based on ab initio 6-311G* calculations for aniline and 18 substituted anilines.* researchgate.net
Structure-Reactivity Correlations in Related Systems
Structure-reactivity relationships aim to connect the chemical structure of a molecule with its reaction rates and mechanisms. For systems related to this compound, these correlations are often investigated using the principles of physical organic chemistry, such as the Hammett equation. rsc.org
Studies on the oxidation of substituted piperidin-4-ones, which share structural motifs with potential reaction products of aniline derivatives, found that the reaction rate is highly dependent on the nature of the substituents. Electron-releasing groups on the phenyl rings were found to decrease the rate of oxidation by N-bromosuccinimide, whereas electron-attracting groups enhanced the rate. This was attributed to the stabilization of a cyclic transition state by electron-withdrawing groups.
Similarly, kinetic studies of nucleophilic substitution reactions on substituted phenyl benzoates show a strong dependence on the electronic nature of the substituents in both the non-leaving and leaving groups. rsc.org A large positive ρ value was obtained for these reactions, indicating that the reaction is facilitated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. rsc.org
Applying these principles to this compound and its derivatives, one can predict how substituents would affect its reactivity. For example, in an electrophilic aromatic substitution reaction on the aniline ring, electron-donating groups would activate the ring and increase the reaction rate, while electron-withdrawing groups would deactivate it. libretexts.org Conversely, in reactions where the aniline nitrogen acts as a nucleophile, EDGs would enhance its nucleophilicity and reactivity, while EWGs would diminish it. pearson.com These established correlations are fundamental to predicting and controlling the chemical behavior of functionalized this compound derivatives.
Structure-Spectroscopic Property Relationships in Functionalized Derivatives
The relationship between the molecular structure of this compound derivatives and their spectroscopic properties is a critical area of study. Modifications to the core structure, such as the introduction of functional groups on either the aniline or the phenylpropyl moiety, induce significant changes in the molecule's electronic distribution and geometry. These changes are directly reflected in their spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these relationships allows for the tailored design of molecules with specific spectroscopic characteristics and provides a powerful tool for structural elucidation.
The introduction of substituents alters the electron density around various nuclei, leading to predictable shifts in NMR spectra. pku.edu.cn Similarly, the vibrational modes of chemical bonds are sensitive to the electronic effects of nearby functional groups, causing shifts in IR absorption frequencies. researchgate.net In UV-Vis spectroscopy, functionalization can modify the energy gap between electronic orbitals, resulting in shifts in the maximum absorption wavelength (λmax). spcmc.ac.in Electron-donating groups generally cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can have varied effects depending on their position and the nature of the chromophore. spcmc.ac.inresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural analysis of this compound derivatives. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
In the ¹H NMR spectrum of the parent this compound, the aromatic protons of the aniline and phenyl rings typically appear in the δ 6.5–7.5 ppm region. The propyl chain protons present as distinct multiplets: the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) usually appears around δ 3.1-3.5 ppm, the terminal phenyl-adjacent methylene (Ph-CH₂) around δ 2.7 ppm, and the central methylene group (CH₂-CH₂-CH₂) around δ 1.9-2.0 ppm. nih.gov
Functionalization dramatically influences these chemical shifts. For instance, acylation of the nitrogen atom, as seen in N-(3-phenylpropyl)benzamide derivatives, introduces an amide bond which significantly affects the adjacent methylene protons. nih.gov The electronic nature of substituents on the benzoyl ring further modulates these shifts.
A comparative analysis of N-(3-phenylpropyl)benzamide derivatives reveals clear structure-property relationships. The introduction of an electron-donating hydroxyl group at the para-position of the benzoyl ring (A13) or a methyl group at the ortho-position (A14) results in specific shifts compared to an unsubstituted benzoyl group. nih.gov Conversely, attaching an electron-withdrawing nitro group (A16) or an iodine atom (A20) at the ortho-position leads to different electronic distributions and, consequently, different chemical shifts for the aromatic and aliphatic protons. nih.gov
| Compound Name | Derivative Class | Key ¹H NMR Signals (δ ppm, 300 MHz, CDCl₃) |
|---|---|---|
| 4-hydroxy-N-(3-phenylpropyl)benzamide (A13) | Benzamide (B126) | 7.56–7.48 (m, 2H), 7.33–7.15 (m, 5H), 6.86–6.77 (m, 2H), 6.07 (s, 1H), 3.49 (dd, 2H), 2.72 (t, 2H), 2.03–1.90 (m, 2H) nih.gov |
| 2-methyl-N-(3-phenylpropyl)benzamide (A14) | Benzamide | 7.36–7.10 (m, 9H), 5.79 (s, 1H), 3.47 (dd, 2H), 2.73 (t, 2H), 2.43 (s, 3H), 2.00–1.89 (m, 2H) nih.gov |
| 2-nitro-N-(3-phenylpropyl)benzamide (A16) | Benzamide | 8.04 (dd, 1H), 7.60 (dtd, 2H), 7.43 (dd, 1H), 7.35–7.14 (m, 5H), 5.83 (s, 1H), 3.49 (dd, 2H), 2.75 (t, 2H), 2.04–1.91 (m, 2H) nih.gov |
| 2-iodo-N-(3-phenylpropyl)benzamide (A20) | Benzamide | 7.90–7.80 (m, 1H), 7.40–7.03 (m, 8H), 5.77 (s, 1H), 3.50 (dd, 2H), 2.77 (t, 2H), 1.99 (dt, 2H) nih.gov |
| 3-Methoxy-N-(3-phenylpropyl)aniline (3ah) | Aniline | Aromatic protons: δ 6.3–7.2 ppm; Methoxy protons: ~δ 3.8 ppm |
¹³C NMR data provides complementary information. For 3-methoxy-N-(3-phenylpropyl)aniline, the methoxy carbon resonates around δ 56 ppm, while the aromatic carbons span a range of δ 112–152 ppm, reflecting the varied electronic environments created by the methoxy and amino groups. In the case of 4-(3-phenylpropyl)aniline (B3057456), distinct signals for all 15 carbon atoms can be resolved, confirming the structure. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In this compound derivatives, key vibrational modes include the N-H stretch of the secondary amine, C-N stretching, aromatic C=C stretching, and C-H stretching of both aromatic and aliphatic groups.
For a secondary amine like 3-methoxy-N-(3-phenylpropyl)aniline, a characteristic N-H stretching vibration is observed around 3400 cm⁻¹. The C-O stretch from the methoxy group appears in the 1030–1100 cm⁻¹ region. For 4-(3-phenylpropyl)aniline, the FTIR spectrum shows the expected peaks for the amine and aromatic structures. nih.gov The introduction of an amide bond in benzamide derivatives (A13, A14, A16, A20) would introduce strong C=O stretching absorptions (typically 1630-1680 cm⁻¹) and modify the N-H stretching bands.
| Compound Name | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|
| 3-Methoxy-N-(3-phenylpropyl)aniline | ~3400 (N-H stretch), ~1030–1100 (C-O stretch) | |
| 4-(3-phenylpropyl)aniline | FTIR data available, confirms functional groups | nih.gov |
| Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine | 3393 (N-H stretch, calculated), 3380 (N-H stretch, experimental) | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The parent aniline molecule exhibits a primary absorption band (E2-band) around 230 nm and a secondary benzenoid band (B-band) around 280 nm, which arise from π→π* transitions within the benzene ring. spcmc.ac.in
Substitution on the aniline ring or the N-alkyl group can significantly alter the UV-Vis spectrum. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) tend to cause a bathochromic (red) shift and a hyperchromic effect (increased intensity) on the B-band by enhancing resonance with the π system of the aromatic ring. spcmc.ac.in For example, the conversion of aniline to the anilinium ion by protonation in an acidic medium eliminates the interaction of the nitrogen lone pair with the ring, causing the spectrum to revert to one nearly identical to benzene, illustrating the profound effect of the amino group's electronic contribution. spcmc.ac.in
In functionalized derivatives of this compound, similar principles apply. A methoxy group on the aniline ring, as in 3-methoxy-N-(3-phenylpropyl)aniline, is expected to shift the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. Studies on related Schiff base derivatives show that a donor-acceptor structure, with an electron-donating group at one end of the conjugated system and an electron-accepting group at the other, leads to significant red shifts and high molar absorptivity, indicating a smaller HOMO-LUMO energy gap. nih.gov
| Compound Type | Substituent Effect | Expected UV-Vis Spectral Change | Reference |
|---|---|---|---|
| Aniline | Protonation (forms Anilinium ion) | Hypsochromic (blue) shift; spectrum resembles benzene. | spcmc.ac.in |
| Aniline Derivatives | Electron-donating group (e.g., -OCH₃) | Bathochromic (red) shift of E2 and B-bands. | spcmc.ac.inresearchgate.net |
| Aniline Derivatives | Electron-withdrawing group | Shifts primary band to longer wavelength; little effect on secondary band. | spcmc.ac.in |
Q & A
Q. What are the key structural identifiers for N-(3-phenylpropyl)aniline, and how can they be validated experimentally?
The compound’s structural identity can be confirmed using:
- SMILES :
CC1=CC=C(C=C1)NCCCC2=CC=CC=C2(validated via PubChem and synthesis reports) . - InChI Key :
HGBZCNSJZRBAFV-UHFFFAOYSA-N(used for database cross-referencing) . - NMR spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 1.98 (quint, 2H), 2.76 (t, 2H), 3.17 (t, 2H), and aromatic protons between δ 6.6–7.3 ppm .
- ¹³C NMR : Key signals at δ 31.1 (CH₂), 33.5 (CH₂), and 148.2 ppm (C-Ar) .
- Collision cross-section (CCS) data from ion mobility spectrometry can further validate structural conformation .
Q. What synthetic routes are commonly used to prepare this compound, and what are their yields?
Two validated methods include:
- Metal-free N-arylation : Reaction of 3-phenylpropyl-1-amine with aryl salts in toluene (52% yield) .
- Titanium-catalyzed hydroaminoalkylation : Using styrene and N-methylaniline with Ti catalysts, yielding 48% for the linear product (this compound) and 7–42% for branched analogs .
Note: Yields vary due to regioselectivity challenges (e.g., competing formation of N-(2-phenylpropyl)aniline) .
Advanced Research Questions
Q. How does catalyst choice influence the regioselectivity of this compound synthesis?
- Titanium catalysts favor linear products (this compound) due to steric and electronic effects, while rhodium/palladium systems may promote cyclization or branched products .
- Example: Ti catalyst VII in toluene yields 48% linear product, whereas Rh catalysts in polar solvents lead to side products like 2-(2-chlorophenethyl)-N-(3-phenylpropyl)aniline .
- Mechanistic insight : Linear selectivity arises from preferential anti-Markovnikov addition in hydroaminoalkylation .
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in reported δ values (e.g., NH proton integration) may stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding .
- Impurity profiles : Column chromatography (pentane/EtOAc gradients) is critical to isolate pure fractions, as mixtures of linear/branched isomers are common .
- Validation steps : Compare experimental data with computed spectra (DFT) or cross-check with high-resolution mass spectrometry (HRMS) .
Q. What structural analogs of this compound have been studied, and how do modifications impact reactivity?
| Analog | Structural Change | Impact on Properties |
|---|---|---|
| N-(butyl)aniline | Shorter alkyl chain (C4) | Reduced hydrophobicity; lower bioactivity . |
| N-(hexan-3-yl)aniline | Longer alkyl chain (C6) | Increased lipid solubility; slower reaction kinetics . |
| 3-Methyl-N-(pentan-2-yl)aniline | Methyl substitution on aryl ring | Enhanced electronic density; higher catalytic activity . |
Q. What challenges arise in purifying this compound, and how are they addressed?
- Key issue : Co-elution of linear (N-(3-phenylpropyl)) and branched (N-(2-phenylpropyl)) isomers during chromatography .
- Solutions :
Methodological Considerations
Q. How can computational tools predict the physicochemical properties of this compound?
Q. What strategies optimize the scalability of this compound synthesis for academic labs?
- Microwave-assisted synthesis : Reduces reaction time from 22 hours to 4 minutes while maintaining yields (~66%) .
- Catalyst recycling : Titanium catalysts can be recovered via precipitation (e.g., hexane washing) and reused for 3–5 cycles without significant loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
